Glucopiericidin B

Description

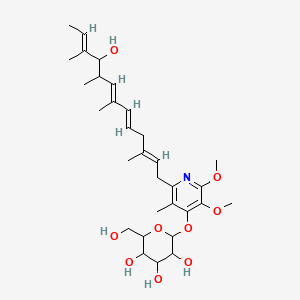

Structure

2D Structure

Properties

CAS No. |

108073-61-6 |

|---|---|

Molecular Formula |

C31H47NO9 |

Molecular Weight |

577.7 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-[[2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-4-pyridinyl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C31H47NO9/c1-9-19(4)24(34)20(5)15-18(3)12-10-11-17(2)13-14-22-21(6)28(29(38-7)30(32-22)39-8)41-31-27(37)26(36)25(35)23(16-33)40-31/h9-10,12-13,15,20,23-27,31,33-37H,11,14,16H2,1-8H3/b12-10+,17-13+,18-15+,19-9+ |

InChI Key |

WVZQNDRVLFQNNC-RUWVLUCPSA-N |

Isomeric SMILES |

C/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=C(C(=N1)OC)OC)OC2C(C(C(C(O2)CO)O)O)O)C)/C)O |

Canonical SMILES |

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=C(C(=N1)OC)OC)OC2C(C(C(C(O2)CO)O)O)O)C)C)O |

Synonyms |

glucopiericidin B piericidin A(1)-3'-O-D-glucoside |

Origin of Product |

United States |

Foundational & Exploratory

The Unveiling of Glucopiericidin B: A Technical Guide to its Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the intricate biosynthetic pathway of Glucopiericidin B, a glycosylated derivative of the potent piericidin family of natural products. Drawing from extensive genetic and biochemical studies, this document provides a comprehensive overview of the enzymatic machinery, molecular transformations, and regulatory mechanisms that govern the assembly of this complex molecule. This guide is intended to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery, offering insights into the generation of novel piericidin analogs with potential therapeutic applications.

Executive Summary

This compound is a glycosylated form of Piericidin A1, a polyketide-derived α-pyridone antibiotic. Its biosynthesis is a two-stage process: the assembly of the Piericidin A1 aglycone by a type I modular polyketide synthase (PKS) and subsequent glycosylation. The biosynthetic gene cluster, denoted as the pie cluster, has been identified in several Streptomyces species and orchestrates the entire pathway. This guide will dissect the individual enzymatic steps, present available quantitative data, and provide detailed experimental protocols for key assays, offering a foundational understanding for further research and bioengineering efforts.

The Biosynthetic Pathway of Piericidin A1: The Aglycone Core

The backbone of this compound, Piericidin A1, is assembled by a type I modular polyketide synthase (PKS) system encoded by the pie gene cluster. This assembly line of enzymes sequentially adds and modifies extender units to a starter unit, culminating in the formation of the characteristic polyketide chain.

The pie Biosynthetic Gene Cluster

The pie gene cluster is the blueprint for Piericidin A1 biosynthesis. It comprises a series of genes encoding the PKS megasynthases and the requisite tailoring enzymes. A representative organization of the pie cluster from Streptomyces sp. SCSIO 03032 is presented in Table 1.

Table 1: Genes and Proposed Functions in the Piericidin A1 Biosynthetic Gene Cluster. [1]

| Gene | Proposed Function |

| pieA1 | Polyketide Synthase (Module 1) |

| pieA2 | Polyketide Synthase (Module 2) |

| pieA3 | Polyketide Synthase (Module 3) |

| pieA4 | Polyketide Synthase (Module 4) |

| pieA5 | Polyketide Synthase (Module 5) |

| pieA6 | Polyketide Synthase (Module 6 with Thioesterase domain) |

| pieB1 | Methyltransferase |

| pieB2 | O-Methyltransferase |

| pieC | Hypothetical Protein (putative cyclase) |

| pieD | Amidotransferase |

| pieE | FAD-dependent Monooxygenase (Hydroxylase) |

| pieR | SARP family regulatory protein |

The Polyketide Synthase Assembly Line

The synthesis of the polyketide backbone of Piericidin A1 is a multi-step process catalyzed by the six PKS modules encoded by pieA1 through pieA6. Each module is responsible for one cycle of chain elongation and modification. The process is initiated with a starter unit and proceeds through the sequential addition of extender units, likely derived from malonyl-CoA and methylmalonyl-CoA.

Caption: The modular organization of the Piericidin A1 PKS assembly line.

Post-PKS Tailoring and α-Pyridone Ring Formation

Following the assembly of the linear polyketide chain, a series of tailoring reactions occur to yield the final Piericidin A1 structure. These include hydroxylation, methylation, and the crucial formation of the α-pyridone ring.

The formation of the α-pyridone ring is a key step and is proposed to proceed through a thioesterase-dependent mechanism. The C-terminal thioesterase (TE) domain of PieA6 hydrolyzes the polyketide chain from the PKS, releasing a β,δ-diketo carboxylic acid.[2][3] This is followed by amidation, catalyzed by the amidotransferase PieD, and subsequent cyclization to form the characteristic pyridone ring.[2][3] The hypothetical protein PieC is thought to be involved in facilitating this cyclization.[4]

The tailoring enzymes PieE, PieB1, and PieB2 are responsible for the final decorations of the piericidin core. PieE, a FAD-dependent monooxygenase, acts as a 4'-hydroxylase.[5] Subsequently, PieB2, a SAM-dependent O-methyltransferase, methylates the 4'-hydroxyl group.[5][6] The precise function and timing of the second methyltransferase, PieB1, are still under investigation but it is also believed to be involved in the methylation of the pyridone ring.

Caption: The sequence of post-PKS tailoring reactions leading to Piericidin A1.

The Final Step: Glucosylation to this compound

The conversion of Piericidin A1 to this compound is catalyzed by a glycosyltransferase (GT). Research has identified two key GTs, BmmGT1 from Bacillus methylotrophicus and GT1507 from Streptomyces youssoufiensis, that can glucosylate Piericidin A1 in vitro.[3] While the native GT responsible for this compound formation in its producer strain is likely a homolog of GT1507, BmmGT1 has been shown to be a versatile enzyme for the production of various glucopiericidins.[3]

The reaction involves the transfer of a glucose moiety from a sugar donor, typically UDP-glucose, to the Piericidin A1 acceptor molecule. The exact position of glucosylation determines the specific isomer formed (e.g., Glucopiericidin A vs. This compound).

Caption: The enzymatic glucosylation of Piericidin A1 to form this compound.

Quantitative Data

While extensive quantitative kinetic data for all enzymes in the this compound pathway is not yet available in the literature, some key parameters have been reported.

Table 2: In vitro Assay Parameters for BmmGT1. [3]

| Parameter | Value |

| Substrate (Acceptor) | Piericidin A1 |

| Substrate (Donor) | UDP-d-glucose |

| Enzyme Concentration | 2 µM |

| Acceptor Concentration | 500 µM |

| Donor Concentration | 2 mM |

| Incubation Temperature | 30°C |

| Incubation Time | 2 hours |

Table 3: Production Improvement of Piericidin A1. [3]

| Strain Modification | Fold Increase in Piericidin A1 Production |

| Deletion of reedsmycin biosynthetic gene (ΔrdmF) | ~2.5-fold |

| Overexpression of pieR regulatory gene | 2.3-fold |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

General Genetic Manipulation of Streptomyces

Standard protocols for the genetic manipulation of Streptomyces species, including genomic DNA isolation, construction of gene disruption cassettes, and intergeneric conjugation from E. coli, are essential for studying the pie gene cluster. Detailed protocols can be found in established molecular biology manuals and publications.[5][6]

Gene Disruption in Streptomyces via PCR-Targeting

This protocol outlines a general method for targeted gene disruption in Streptomyces, which can be adapted for the pie genes.

Materials:

-

Streptomyces strain of interest

-

Cosmid containing the target gene

-

pIJ773 plasmid (or similar) for the apramycin resistance cassette

-

E. coli BW25113/pIJ790 for Red-mediated recombination

-

Appropriate primers with 39-nt homology extensions

-

Standard reagents for PCR, plasmid isolation, and bacterial transformation

Procedure:

-

Primer Design: Design forward and reverse primers with 39-nucleotide extensions homologous to the regions flanking the gene to be deleted and priming sites for the apramycin resistance cassette.

-

PCR Amplification: Amplify the apramycin resistance cassette from pIJ773 using the designed primers.

-

Electroporation: Electroporate the purified PCR product into electrocompetent E. coli BW25113/pIJ790 containing the target cosmid.

-

Selection and Verification: Select for apramycin-resistant colonies and verify the correct gene replacement in the cosmid by restriction digestion and PCR analysis.

-

Intergeneric Conjugation: Transfer the mutated cosmid from E. coli to the desired Streptomyces strain via intergeneric conjugation.

-

Selection of Double Crossovers: Select for exconjugants that are apramycin-resistant and have lost the vector marker (e.g., kanamycin resistance) to identify double-crossover mutants.

-

Genotypic Confirmation: Confirm the gene disruption in the Streptomyces mutant by PCR and Southern blot analysis.

Heterologous Expression and Purification of Glycosyltransferases (BmmGT1 and GT1507)

This protocol describes the overexpression and purification of the glycosyltransferases involved in piericidin glucosylation.

Materials:

-

E. coli BL21(DE3) expression host

-

pET-28a(+) expression vector (or similar with a His-tag)

-

Genes for BmmGT1 or GT1507 cloned into the expression vector

-

LB medium, IPTG

-

Ni-NTA affinity chromatography column

-

Buffers for lysis, washing, and elution

Procedure:

-

Transformation: Transform the expression plasmid into E. coli BL21(DE3).

-

Culture Growth: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression with IPTG (e.g., 0.1 mM) and continue to grow at a lower temperature (e.g., 16°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication.

-

Purification: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA column.

-

Washing and Elution: Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged protein with elution buffer containing imidazole.

-

Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer and store at -80°C.

In Vitro Glycosyltransferase Assay

This protocol details an in vitro assay to assess the activity of the purified glycosyltransferases.[3]

Materials:

-

Purified glycosyltransferase (e.g., BmmGT1 or GT1507)

-

Piericidin A1 (substrate)

-

UDP-d-glucose (sugar donor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Stop solution (e.g., methanol or acetonitrile)

-

HPLC system for product analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, Piericidin A1 (e.g., 500 µM), and UDP-d-glucose (e.g., 2 mM).

-

Enzyme Addition: Initiate the reaction by adding the purified glycosyltransferase (e.g., 2 µM).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 2 hours).

-

Reaction Quenching: Stop the reaction by adding a sufficient volume of a cold organic solvent (e.g., methanol).

-

Analysis: Centrifuge the quenched reaction to pellet any precipitate. Analyze the supernatant by HPLC to detect the formation of glucosylated piericidins.

References

- 1. BGC0001169 [mibig.secondarymetabolites.org]

- 2. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

- 3. Effective Generation of Glucosylpiericidins with Selective Cytotoxicities and Insights into Their Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic evidence against partitioning of the ubiquinone pool and the catalytic relevance of respiratory-chain supercomplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic manipulation of Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]

Glucopiericidin B: A Technical Guide to its Chemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucopiericidin B is a naturally occurring antibiotic belonging to the piericidin family of microbial metabolites. It was first isolated from the culture broth of Streptomyces pactum S48727 as a co-metabolite of the more widely known Piericidin A1.[1] Structurally, this compound is characterized as Piericidin A1, 3'-O-D-glucoside, indicating a glucose moiety attached to the piericidin backbone.[1] This glycosylation has been shown to modulate the biological activity of the parent compound, with glucopiericidins exhibiting more potent inhibition of antibody formation and enhanced antimicrobial activities compared to Piericidin A1.[1] This document provides a comprehensive overview of the chemical properties and characterization of this compound, based on available scientific literature.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C31H47NO9 | PubChem |

| Molecular Weight | 577.7 g/mol | PubChem |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Solubility | Not Reported | - |

| UV-Vis λmax | Not Reported | - |

Spectroscopic Characterization

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data would be crucial for the definitive structural confirmation of this compound. While the specific chemical shifts and coupling constants from the primary literature are not available in the searched databases, a standard characterization would involve the following:

-

¹H NMR: Would reveal the chemical environment of all protons, including characteristic signals for the pyridine ring, the polyketide side chain with its vinylic and methyl protons, and the glucose moiety.

-

¹³C NMR: Would identify the number of distinct carbon environments, confirming the presence of 31 carbons and showing characteristic shifts for the aromatic pyridine ring, the olefinic carbons of the side chain, and the glycosidic carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be essential to establish the connectivity between protons and carbons, confirming the attachment of the glucose unit at the 3'-position of the piericidin A1 backbone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Mass Spectrometry Data | Value | Source |

| Molecular Formula | C31H47NO9 | PubChem |

| Monoisotopic Mass | 577.3251 g/mol | PubChem |

| Predicted [M+H]⁺ | 578.3324 m/z | PubChem |

| Predicted [M+Na]⁺ | 600.3143 m/z | PubChem |

Experimental Protocols

The following sections outline the general experimental methodologies that would have been employed for the isolation and characterization of this compound, based on standard practices in natural product chemistry.

Isolation of this compound

This compound was originally isolated from the culture broth of Streptomyces pactum S48727.[1] A typical isolation workflow for such a compound is depicted below.

Structure Elucidation Workflow

The determination of the chemical structure of this compound would have followed a logical progression of analytical techniques.

Biological Activity and Signaling Pathways

Glucopiericidins, including this compound, are known to be inhibitors of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This is the primary mechanism behind their biological effects.

References

Preliminary Biological Activity of Glucopiericidin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Glucopiericidin B, a glycosylated derivative of the piericidin family of microbial metabolites, has demonstrated notable preliminary biological activities that suggest its potential as a lead compound for further investigation. This technical guide synthesizes the available data on its biological profile, provides detailed experimental methodologies for the assessment of its activities, and visualizes key experimental workflows.

Executive Summary

This compound, isolated from the culture broth of Streptomyces pactum S48727, is structurally identified as piericidin A1, 3'-O-D-glucoside. Initial studies indicate that the addition of a glucose moiety to the piericidin A1 core significantly modulates its biological profile. Compared to its parent compound, piericidin A1, this compound exhibits enhanced immunosuppressive and antimicrobial properties, coupled with reduced acute toxicity in murine models.[1] These findings underscore the potential of glycosylation as a strategy to improve the therapeutic index of piericidin-class compounds.

Quantitative Biological Activity Data

While the seminal study by Matsumoto et al. (1987) establishes the comparative biological activities of this compound, specific quantitative data such as IC50 and Minimum Inhibitory Concentration (MIC) values are not provided in the available literature. The following table summarizes the qualitative findings.

| Biological Activity | Observation | Reference Compound |

| Immunosuppressive Activity | More potent inhibition of antibody formation in vitro | Piericidin A1 |

| Antimicrobial Activity | Enhanced antimicrobial activity | Piericidin A1 |

| Acute Toxicity | Lower acute toxicity in mice | Piericidin A1 |

Experimental Protocols

The following sections detail generalized experimental protocols that are standard in the field for assessing the biological activities attributed to this compound. These methodologies are provided as a guide for researchers seeking to reproduce or further investigate these findings.

In Vitro Inhibition of Antibody Formation Assay

This protocol outlines a general method for assessing the immunosuppressive effect of a compound on B-cell antibody production in vitro.

-

Cell Preparation: Isolate splenocytes from a suitable animal model (e.g., BALB/c mice).

-

Cell Culture: Culture the splenocytes in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol).

-

B-Cell Stimulation: Induce B-cell activation and antibody production by treating the cells with a B-cell mitogen such as Lipopolysaccharide (LPS).

-

Compound Treatment: Concurrently with mitogen stimulation, treat the cells with varying concentrations of this compound. Include a vehicle control and a positive control (e.g., a known immunosuppressant like Cyclosporin A).

-

Incubation: Incubate the cell cultures for a period of 5-7 days at 37°C in a humidified atmosphere with 5% CO2.

-

Quantification of Antibody Production: Collect the culture supernatants and quantify the amount of total immunoglobulin (e.g., IgM) produced using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Determine the concentration of this compound that results in a 50% inhibition of antibody production (IC50) by plotting the percentage of inhibition against the log of the compound concentration.

In Vitro Antibody Formation Inhibition Workflow

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Perform serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth medium only).

-

Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the test microorganism (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

-

Visualization (Optional): A growth indicator dye, such as resazurin, can be added to the wells after incubation to aid in the visualization of microbial growth. A color change (e.g., from blue to pink) indicates viable microorganisms.

Antimicrobial Broth Microdilution Workflow

Acute Toxicity Testing in Mice

This protocol provides a general guideline for an acute toxicity study in mice to determine the short-term adverse effects of a single high dose of a substance.[2]

-

Animal Model: Use healthy, young adult mice (e.g., BALB/c strain), housed in a controlled environment with access to food and water ad libitum.

-

Dose Administration: Administer a single dose of this compound to a group of mice via a relevant route (e.g., oral gavage or intraperitoneal injection). A control group should receive the vehicle only.

-

Observation Period: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes over a period of 14 days.

-

Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy to examine for any pathological changes in the organs.

-

Data Analysis: The primary endpoint is the determination of the LD50 (the dose that is lethal to 50% of the animals), although modern approaches focus on identifying doses that cause overt toxicity.

References

An In-depth Technical Guide on the Mechanism of Action of Glucopiericidin B as a GLUT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucopiericidin A, a potent natural product, has emerged as a significant inhibitor of glucose transporters (GLUTs), demonstrating nanomolar efficacy. This technical guide provides a comprehensive overview of the current understanding of Glucopiericidin A's mechanism of action as a GLUT inhibitor. While the precise molecular interactions remain an active area of research, this document synthesizes the available quantitative data, details relevant experimental methodologies for its characterization, and presents visual representations of its proposed mechanism and the workflows used to investigate its function. This guide is intended to serve as a valuable resource for researchers in oncology, metabolic diseases, and drug discovery who are interested in the therapeutic potential of targeting glucose metabolism.

Introduction

Cancer cells exhibit a heightened reliance on glucose to fuel their rapid proliferation and metabolic activities, a phenomenon known as the Warburg effect. This dependency has led to the identification of glucose transporters (GLUTs) as promising therapeutic targets. Glucopiericidin A, initially identified as an inhibitor of filopodia protrusion, has been recognized as a highly potent inhibitor of glucose uptake. With an IC50 value in the nanomolar range, it stands out among natural product-based GLUT inhibitors. This guide delves into the specifics of its action, providing a technical foundation for further research and development.

Quantitative Data on Inhibitory Activity

Glucopiericidin A has been demonstrated to be a powerful inhibitor of glucose uptake. The following table summarizes the key quantitative data reported in the literature.

| Compound | Target | Assay Type | Cell Line | IC50 Value | Reference |

| Glucopiericidin A | GLUT1/GLUT4 | 2-Deoxyglucose Uptake | Not Specified | 22 nM | [Kitagawa et al., 2010][1] |

Note: While Glucopiericidin B was the initial search term, the relevant scientific literature refers to this compound as Glucopiericidin A. It is a glucose analog.[1]

Mechanism of Action

The precise mechanism by which Glucopiericidin A inhibits GLUT transporters is not yet fully elucidated. However, based on its structure as a glucose analog and its potent inhibition of glucose uptake, it is hypothesized to act as a competitive inhibitor, binding to the glucose-binding site on the transporter and preventing the translocation of glucose across the cell membrane. The glucose moiety of Glucopiericidin A is likely crucial for its strong inhibition of glucose uptake, as its deglycosylated counterpart, piericidin A, is a known inhibitor of mitochondrial complex I.[1]

The inhibition of GLUTs by Glucopiericidin A leads to a reduction in intracellular glucose levels, which in turn can trigger a cascade of downstream effects, including the induction of apoptosis, particularly in cells that are highly dependent on glucose.[1]

Proposed Signaling Pathway of GLUT Inhibition

The following diagram illustrates the proposed mechanism of Glucopiericidin A in blocking glucose transport and its downstream consequences.

References

A Technical Guide to the Cytotoxic Potential of Glucopiericidin Analogues: Targeting Cancer Metabolism through Glucose Transport Inhibition

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cytotoxic potential of Glucopiericidin and its analogues, focusing on their mechanism of action, relevant signaling pathways, and the experimental protocols used for their evaluation. As a novel class of compounds, the publically available quantitative data on the cytotoxicity of all analogues is still emerging. This guide consolidates the current understanding and provides a framework for future research and development.

Core Mechanism of Action: Inhibition of Glucose Transport

Cancer cells exhibit a reprogrammed metabolism characterized by a high rate of glucose uptake and glycolysis, even in the presence of oxygen—a phenomenon known as the "Warburg effect". This metabolic shift makes cancer cells highly dependent on a continuous supply of glucose, which is facilitated by the overexpression of glucose transporter (GLUT) proteins on the cell surface. GLUT1 is one of the most predominantly overexpressed isoforms in a wide range of cancers.

Glucopiericidin analogues exert their cytotoxic effects primarily by acting as potent inhibitors of these glucose transporters, particularly GLUT1 and GLUT4. By competitively binding to these transporters, they block the entry of glucose into the cancer cells. This targeted inhibition of the primary energy supply leads to a cascade of downstream effects, including:

-

Energy Depletion: A drastic reduction in intracellular ATP levels.

-

Metabolic Stress: Disruption of glycolysis and downstream biosynthetic pathways that are crucial for cell growth and proliferation.

-

Induction of Apoptosis: The sustained metabolic stress triggers programmed cell death.

The glucose moiety within the Glucopiericidin structure is believed to be crucial for its high affinity and inhibitory action on GLUTs. This is supported by the observation that its deglycosylated counterpart, Piericidin A, primarily acts as an inhibitor of the mitochondrial complex I, indicating a different mechanism of action.[1]

Signaling Pathways and Cellular Consequences

The inhibition of GLUT1 by Glucopiericidin analogues initiates a series of events that disrupt key signaling pathways essential for cancer cell survival and proliferation.

Diagram 1: The Central Role of GLUT1 in Cancer Cell Metabolism

This diagram illustrates the fundamental reliance of cancer cells on the GLUT1 transporter for glucose uptake to fuel various anabolic processes.

References

Methodological & Application

Application Notes and Protocols for Glucopiericidin B In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucopiericidin B is a member of the piericidin class of antibiotics, which are known for their diverse biological activities. This document provides detailed application notes and in vitro experimental protocols for the investigation of this compound. While specific quantitative data for this compound is limited in publicly available literature, data for its close structural analog, Glucopiericidin A, is presented as a reference. These protocols are designed to enable researchers to assess the biological activities of this compound, including its potential as a glucose transporter (GLUT) inhibitor, an anti-cancer agent, an antimicrobial compound, and an immunosuppressive agent.

Data Presentation

Quantitative data for the biological activity of Glucopiericidin A, a close analog of this compound, is summarized below. Researchers can use these values as a benchmark for their own studies on this compound.

| Compound | Assay | Cell Line/Organism | IC50 | Reference |

| Glucopiericidin A | GLUT Inhibition (2-DG Uptake) | Not Specified | 22 nM | [1][2][3] |

| Cytochalasin B (Control) | GLUT Inhibition (2-DG Uptake) | Not Specified | 500 nM | [1] |

Experimental Protocols

GLUT Inhibition Assay (2-Deoxy-D-Glucose Uptake Assay)

This protocol is designed to determine the inhibitory effect of this compound on glucose uptake in mammalian cells.

Materials:

-

Cancer cell line with high GLUT1 expression (e.g., A549, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

This compound

-

Cytochalasin B (positive control)

-

Scintillation counter or plate reader (depending on the glucose analog used)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment:

-

Prepare serial dilutions of this compound and Cytochalasin B in glucose-free DMEM.

-

Wash the cells twice with warm PBS.

-

Add 100 µL of the compound dilutions to the respective wells and incubate for 1 hour.

-

-

Glucose Uptake:

-

Add 10 µL of 2-deoxy-D-[3H]glucose (1 µCi/mL) or 2-NBDG (100 µM) to each well.

-

Incubate for 30 minutes at 37°C.

-

-

Termination of Uptake:

-

For radioactive glucose: Wash the cells three times with ice-cold PBS to stop the uptake.

-

For fluorescent glucose: Wash the cells twice with ice-cold PBS.

-

-

Quantification:

-

For radioactive glucose: Lyse the cells with 0.1 M NaOH and measure the radioactivity using a scintillation counter.

-

For fluorescent glucose: Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.

-

-

Data Analysis: Calculate the percentage of glucose uptake inhibition for each concentration of this compound compared to the untreated control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

Anti-Cancer Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT116)

-

DMEM or RPMI-1640 medium

-

FBS

-

PBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

This compound

-

Doxorubicin (positive control)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of this compound and Doxorubicin to the wells and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value for each time point.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

This compound

-

Standard antibiotic (e.g., ampicillin for bacteria, amphotericin B for fungi) as a positive control

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of this compound and the control antibiotic in the appropriate broth in a 96-well plate.

-

Inoculation: Add 10 µL of the microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Immunosuppressive Activity Assay (Mixed Lymphocyte Reaction)

This protocol evaluates the potential of this compound to suppress T-cell proliferation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Cyclosporin A (positive control)

-

[3H]-thymidine

-

96-well U-bottom plates

-

Cell harvester and scintillation counter

Procedure:

-

Cell Preparation: Isolate PBMCs from two donors using Ficoll-Paque density gradient centrifugation.

-

Co-culture: In a 96-well plate, mix 1 x 105 responder PBMCs from one donor with 1 x 105 irradiated (stimulator) PBMCs from the second donor.

-

Compound Treatment: Add serial dilutions of this compound and Cyclosporin A to the co-cultures.

-

Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 atmosphere.

-

Proliferation Assay:

-

Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.

-

Harvest the cells onto filter mats using a cell harvester.

-

Measure the incorporation of [3H]-thymidine using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition of T-cell proliferation for each concentration of this compound compared to the untreated control. Determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action for this compound.

Caption: Workflow for the GLUT inhibition assay.

Caption: Potential apoptotic signaling pathway induced by this compound.

References

- 1. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Glucose Uptake Inhibition with Glucopiericidin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reliance of cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect, presents a key metabolic vulnerability that can be exploited for therapeutic intervention. This metabolic shift necessitates a high rate of glucose uptake, which is primarily mediated by a family of facilitative glucose transporters (GLUTs). Consequently, the inhibition of GLUTs has emerged as a promising strategy in anticancer drug discovery.

Glucopiericidin B, a member of the piericidin family of natural products, is structurally related to Glucopiericidin A, a potent inhibitor of glucose uptake. While specific quantitative data on the inhibitory effects of this compound on glucose transport is not extensively documented in current literature, its structural similarity to Glucopiericidin A suggests it may also possess activity against glucose transporters. Glucopiericidin A has been shown to inhibit GLUT-1 and GLUT-4.[1] The deglycosylated analog, piericidin A, is a known inhibitor of mitochondrial complex I.[1]

These application notes provide a comprehensive guide for researchers interested in investigating the potential of this compound and other natural products as glucose uptake inhibitors. The protocols outlined below are based on established methodologies for studying glucose transport and can be adapted for the evaluation of novel inhibitory compounds.

Data Presentation

Table 1: Inhibitory Activity of Selected GLUT Inhibitors

For comparative purposes, the following table summarizes the inhibitory concentrations (IC50) of several known GLUT inhibitors. While specific data for this compound is not available, the data for Glucopiericidin A is included as a reference from the same compound family.

| Compound | Target(s) | IC50 Value | Cell Line / System | Assay Method | Reference |

| Glucopiericidin A | GLUT-1, GLUT-4 | 22 nM | Not Specified | 2-DG Uptake | [1][2] |

| Glutor | GLUT-1, GLUT-2, GLUT-3 | 11 nM | HCT116 | 2-DG Uptake | [1][3] |

| Cytochalasin B | GLUT-1, GLUT-2, GLUT-3, GLUT-4 | 520 nM | Erythrocytes | [¹⁴C]2-DG Uptake | [1][4] |

| WZB117 | GLUT-1 | 500 nM | A549 | [³H]2-DG Uptake | [4] |

| Phloretin | GLUT-1 | Competitive Inhibition | Not Specified | Not Specified | [1] |

Signaling Pathways

Inhibition of glucose uptake by targeting GLUTs can have significant downstream effects on cellular signaling pathways that are crucial for cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway, a central regulator of cell growth and metabolism, is tightly linked to glucose uptake. Akt can promote the translocation of GLUTs to the plasma membrane, thereby increasing glucose import.

Signaling pathway of glucose uptake and its inhibition.

Experimental Protocols

Protocol 1: 2-Deoxy-D-[³H]glucose (2-[³H]DG) Uptake Assay

This protocol describes a classic and highly sensitive method for quantifying glucose uptake by measuring the accumulation of a radiolabeled glucose analog.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

This compound or other test compounds

-

2-Deoxy-D-[³H]glucose (2-[³H]DG)

-

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4)

-

Phloretin or Cytochalasin B (as positive controls)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Seed cells in a 24-well plate and grow to 80-90% confluency.

-

Wash cells twice with warm KRH buffer.

-

Pre-incubate cells with KRH buffer containing the desired concentrations of this compound or control compounds for 15-30 minutes at 37°C.

-

Initiate glucose uptake by adding 2-[³H]DG (final concentration 0.5-1.0 µCi/mL) to each well.

-

Incubate for 5-10 minutes at 37°C. The incubation time should be optimized to ensure linear uptake.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer containing 200 µM phloretin.

-

Lyse the cells with 0.1% SDS solution.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Normalize the counts per minute (CPM) to the protein concentration of each sample.

Workflow for the 2-[³H]DG glucose uptake assay.

Protocol 2: Fluorescent 2-NBDG Glucose Uptake Assay

This protocol utilizes a fluorescently labeled glucose analog, 2-NBDG, and can be analyzed using a fluorescence plate reader or flow cytometry.

Materials:

-

Cells of interest

-

This compound or other test compounds

-

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

-

Glucose-free Krebs-Ringer-HEPES (KRH) buffer

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate (for plate reader) or a 12-well plate (for flow cytometry) and grow to 80-90% confluency.

-

Wash cells twice with warm glucose-free KRH buffer.

-

Pre-incubate cells with glucose-free KRH buffer containing the desired concentrations of this compound or control compounds for 15-30 minutes at 37°C.

-

Add 2-NBDG (final concentration 50-200 µM) to each well and incubate for 30-60 minutes at 37°C.

-

Remove the 2-NBDG containing medium and wash the cells three times with ice-cold KRH buffer.

-

For Plate Reader: Add KRH buffer to each well and measure the fluorescence (Excitation/Emission ~485/535 nm).

-

For Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend in KRH buffer, and analyze the fluorescence intensity of individual cells.

Protocol 3: Commercial Luminescence-Based Glucose Uptake Assay

Several commercial kits (e.g., Glucose Uptake-Glo™ Assay) provide a convenient and high-throughput method for measuring glucose uptake based on the enzymatic detection of 2-deoxyglucose-6-phosphate (2DG6P).[5]

General Principle:

-

Cells are incubated with 2-deoxyglucose (2DG).

-

2DG is taken up by the cells and phosphorylated to 2DG6P, which accumulates intracellularly.[5]

-

Cells are lysed, and the amount of 2DG6P is determined by a series of enzymatic reactions that lead to the generation of a luminescent signal.[5] The signal is proportional to the amount of glucose taken up by the cells.

Procedure: Follow the manufacturer's instructions for the specific kit being used. The general workflow involves cell seeding, treatment with the test compound, addition of 2DG, cell lysis, and detection of the luminescent signal.

Logical Relationships in Experimental Design

When designing experiments to evaluate a potential glucose uptake inhibitor, a logical progression of assays is recommended to build a comprehensive understanding of the compound's activity and mechanism.

Logical workflow for inhibitor characterization.

Conclusion

While further research is needed to specifically quantify the glucose uptake inhibitory activity of this compound, the protocols and information provided herein offer a robust framework for investigating this and other potential GLUT inhibitors. By employing a combination of radiolabeled, fluorescent, and luminescence-based assays, researchers can effectively screen and characterize novel compounds targeting glucose metabolism for the development of new therapeutic agents.

References

- 1. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small‐Molecule Inhibition of Glucose Transporters GLUT‐1–4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucose Uptake-Glo Assay Technical Manual [promega.com]

Application Notes and Protocols: Glucopiericidin B in Antimicrobial Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucopiericidin B is a piericidin group antibiotic isolated from the culture broth of Streptomyces pactum.[1] It is a glucoside derivative of Piericidin A1.[1] Preliminary studies indicate that this compound exhibits more potent antimicrobial activities than its parent compound, Piericidin A1, and displays lower acute toxicity in murine models.[1] The presence of a D-glucose moiety is believed to play a significant role in modulating its physiological activities.[1]

These application notes provide a comprehensive guide for researchers interested in evaluating the antimicrobial potential of this compound. Due to the limited publicly available data on its specific antimicrobial spectrum and potency, this document outlines generalized yet detailed protocols for determining its efficacy against a range of microbial targets. It also describes its likely mechanism of action based on the known activity of the piericidin family of compounds.

Data Presentation

As of the current literature, specific Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive panel of microorganisms have not been extensively published. The table below is provided as a template for researchers to systematically record their experimental findings.

Table 1: Antimicrobial Activity of this compound (Example Template)

| Test Microorganism | Strain ID | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Notes |

| Staphylococcus aureus | ATCC 29213 | Positive | ||||

| Enterococcus faecalis | ATCC 29212 | Positive | ||||

| Escherichia coli | ATCC 25922 | Negative | ||||

| Pseudomonas aeruginosa | ATCC 27853 | Negative | ||||

| Candida albicans | ATCC 90028 | N/A (Fungus) | ||||

| Aspergillus niger | ATCC 16404 | N/A (Fungus) |

Abbreviations:

-

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

MBC (Minimum Bactericidal Concentration): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Proposed Mechanism of Action

Piericidins are structurally similar to coenzyme Q (ubiquinone), a critical component of the electron transport chain in both prokaryotic and eukaryotic cells. This structural mimicry allows piericidins to act as potent inhibitors of NADH-ubiquinone oxidoreductase (Complex I), the first enzyme complex in the respiratory chain. By blocking the activity of Complex I, piericidins disrupt the transfer of electrons from NADH to ubiquinone, thereby inhibiting ATP synthesis and leading to cellular energy depletion and ultimately cell death. It is highly probable that this compound shares this mechanism of action.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of microorganisms to this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.

Materials:

-

This compound stock solution (e.g., in DMSO or ethanol)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required for fastidious organisms

-

Bacterial or fungal inoculum, standardized to a 0.5 McFarland turbidity standard

-

Sterile diluent (e.g., saline or broth)

-

Multichannel pipette

-

Incubator

Protocol:

-

Preparation of this compound Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. b. Typically, 100 µL of broth is added to wells 2 through 12. c. Add 200 µL of the highest concentration of this compound to well 1. d. Transfer 100 µL from well 1 to well 2, mix by pipetting, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10. e. Well 11 should serve as a growth control (broth and inoculum, no drug). f. Well 12 should serve as a sterility control (broth only).

-

Inoculum Preparation: a. From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. c. Dilute this standardized suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: a. Add the appropriate volume of the diluted inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.

-

Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungi may require longer incubation times and different temperatures.

-

Result Interpretation: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of antimicrobial susceptibility and can be used for initial screening.

Materials:

-

Sterile paper disks (6 mm diameter)

-

This compound solution of a known concentration

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal inoculum, standardized to a 0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Forceps

-

Incubator

Protocol:

-

Disk Preparation: a. Aseptically impregnate sterile paper disks with a known amount of the this compound solution. b. Allow the solvent to evaporate completely in a sterile environment.

-

Inoculum Preparation: a. Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

-

Plate Inoculation: a. Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth. c. Allow the plate to dry for 3-5 minutes.

-

Disk Application: a. Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar. b. Gently press the disks to ensure complete contact with the agar.

-

Incubation: a. Invert the plates and incubate at 35-37°C for 16-20 hours for most bacteria.

-

Result Interpretation: a. Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. b. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Conclusion

This compound represents a promising antimicrobial agent that warrants further investigation. The protocols outlined in this document provide a standardized framework for researchers to systematically evaluate its antimicrobial activity and confirm its mechanism of action. Rigorous and reproducible experimental data will be crucial in determining the therapeutic potential of this natural product in the ongoing search for novel anti-infective agents.

References

Application Notes and Protocols: Glucopiericidin B as a Tool for Probing GLUT1 Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucopiericidin B is a member of the piericidin family of antibiotics isolated from Streptomyces pactum.[1] Structurally, it is a glycosylated derivative of Piericidin A, specifically piericidin A1, 3'-O-D-glucoside.[1] While research on this compound is limited, its close analog, Glucopiericidin A, has been identified as a highly potent inhibitor of the glucose transporter 1 (GLUT1). This suggests that this compound holds significant promise as a valuable tool for investigating the function and therapeutic potential of GLUT1.

GLUT1 is a key membrane protein responsible for the facilitated transport of glucose into cells and is overexpressed in various cancer types to meet their high metabolic demands.[2] This makes GLUT1 an attractive target for anticancer drug development. The presence of a glucose moiety on the piericidin scaffold is thought to be crucial for GLUT inhibition, as the non-glycosylated form, Piericidin A, is known to inhibit mitochondrial complex I.[3] Glucopiericidins have been shown to exhibit lower toxicity in mice compared to Piericidin A, highlighting their potential as specific pharmacological probes.[1]

These application notes provide an overview of the potential use of this compound for studying GLUT1 function, including detailed protocols for key experiments and data presentation guidelines.

Data Presentation

Quantitative data from experiments involving this compound should be summarized in clear and structured tables for easy comparison. Below are example tables for presenting typical results.

Table 1: Inhibitory Activity of this compound on Glucose Uptake

| Cell Line | GLUT1 Expression Level | This compound IC50 (nM) | Positive Control (e.g., BAY-876) IC50 (nM) |

| HCT116 | High | Data to be determined | Reference value |

| A549 | Moderate | Data to be determined | Reference value |

| Normal Fibroblasts | Low | Data to be determined | Reference value |

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | This compound GI50 (µM) - 72h | Doxorubicin GI50 (µM) - 72h |

| MDA-MB-231 | Data to be determined | Reference value |

| HeLa | Data to be determined | Reference value |

| PC-3 | Data to be determined | Reference value |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the function of this compound as a GLUT1 inhibitor. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Protocol 1: 2-NBDG Glucose Uptake Assay (Fluorescence-Based)

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, to determine the inhibitory effect of this compound on glucose transport.

Materials:

-

Cancer cell line of interest (e.g., HCT116, A549)

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM HEPES, pH 7.4)

-

This compound

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Positive control GLUT1 inhibitor (e.g., BAY-876)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Cell Starvation: On the day of the assay, remove the culture medium and wash the cells twice with warm PBS. Add 100 µL of KRH buffer to each well and incubate for 30-60 minutes at 37°C to starve the cells of glucose.

-

Compound Treatment: Prepare serial dilutions of this compound and the positive control in KRH buffer. Remove the starvation buffer and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO). Incubate for 15-30 minutes at 37°C.

-

2-NBDG Incubation: Add 10 µL of 2-NBDG solution (final concentration typically 50-100 µM) to each well. Incubate for 15-30 minutes at 37°C.

-

Termination of Uptake: Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop glucose uptake.

-

Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 2-NBDG (typically ~485 nm and ~535 nm, respectively).

-

Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence of treated cells to the vehicle control. Calculate the IC50 value of this compound by fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Positive control cytotoxic agent (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Absorbance microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound and the positive control in complete culture medium. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle-treated control. Calculate the GI50 (concentration for 50% growth inhibition) value of this compound.

Protocol 3: Western Blotting for GLUT1 and Downstream Signaling

This protocol is used to determine the effect of this compound on the expression of GLUT1 and key proteins in related signaling pathways.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GLUT1, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

-

Signal Detection: Detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the protein expression levels in treated cells to the untreated control.

Visualization of Pathways and Workflows

Signaling Pathway of GLUT1 Inhibition

The following diagram illustrates the central role of GLUT1 in glucose uptake and its downstream effects on cellular metabolism and signaling, which can be disrupted by this compound.

Caption: Inhibition of GLUT1 by this compound blocks glucose uptake.

Experimental Workflow for Evaluating this compound

This diagram outlines the logical flow of experiments to characterize this compound as a GLUT1 inhibitor.

Caption: Workflow for characterizing this compound as a GLUT1 inhibitor.

Logical Relationship of GLUT1 Inhibition and Cellular Effects

This diagram illustrates the cause-and-effect relationship following the inhibition of GLUT1.

Caption: Cellular consequences of GLUT1 inhibition by this compound.

References

- 1. New piericidin glucosides, glucopiericidins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effective Generation of Glucosylpiericidins with Selective Cytotoxicities and Insights into Their Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Glucopiericidin B Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glucopiericidin B is a novel compound with potential therapeutic applications. Understanding its cytotoxic effects is a critical step in its development as a potential therapeutic agent. These application notes provide a comprehensive overview of the methods and protocols for assessing the cytotoxicity of this compound. The protocols are designed to be followed by researchers in a laboratory setting.

The proposed mechanism of action for this compound is the inhibition of glucose transporters (GLUTs), primarily GLUT1, which is often overexpressed in cancer cells. This inhibition leads to a cascade of cellular events, including the disruption of glucose metabolism, induction of cell cycle arrest, and ultimately, apoptosis.

I. Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on a cancer cell line (e.g., A549 human lung carcinoma) and a non-cancerous cell line (e.g., BEAS-2B normal human bronchial epithelium). This data is for illustrative purposes to guide expected outcomes.

Table 1: IC50 Values of this compound

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| A549 | 24 | 15.8 |

| 48 | 8.2 | |

| 72 | 4.1 | |

| BEAS-2B | 24 | > 100 |

| 48 | 85.3 | |

| 72 | 62.7 |

Table 2: Effect of this compound on Apoptosis in A549 Cells (48-hour treatment)

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |

| Control (DMSO) | - | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |

| This compound | 5 | 10.3 ± 1.2 | 5.7 ± 0.9 | 16.0 ± 2.1 |

| 10 | 25.8 ± 2.5 | 12.4 ± 1.8 | 38.2 ± 4.3 | |

| 20 | 40.1 ± 3.1 | 22.9 ± 2.7 | 63.0 ± 5.8 |

Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells (24-hour treatment)

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | - | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.9 |

| This compound | 5 | 60.5 ± 4.2 | 25.1 ± 2.1 | 14.4 ± 1.5 |

| 10 | 75.8 ± 5.5 | 15.3 ± 1.8 | 8.9 ± 1.1 | |

| 20 | 82.1 ± 6.1 | 9.7 ± 1.3 | 8.2 ± 1.0 |

Table 4: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in A549 Cells (24-hour treatment)

| Treatment | Concentration (µM) | % Cells with Depolarized Mitochondria |

| Control (DMSO) | - | 5.2 ± 0.9 |

| This compound | 5 | 18.7 ± 2.1 |

| 10 | 42.5 ± 3.8 | |

| 20 | 75.3 ± 6.2 |

II. Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line (e.g., A549) and non-cancerous cell line (e.g., BEAS-2B)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubate the plate for 24, 48, and 72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound.

Materials:

-

A549 cells

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

A549 cells

-

Complete culture medium

-

This compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% ethanol (ice-cold)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed A549 cells in 6-well plates and incubate for 24 hours.

-

Treat the cells with different concentrations of this compound for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

Protocol 4: Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This protocol measures changes in the mitochondrial membrane potential, an indicator of early apoptosis.

Materials:

-

A549 cells

-

Complete culture medium

-

This compound

-

JC-1 staining solution

-

6-well plates

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed A549 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Incubate the cells with JC-1 staining solution for 20 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

III. Visualizations

Caption: Proposed mechanism of this compound cytotoxicity.

Caption: Experimental workflow for assessing cytotoxicity.

Application Notes and Protocols for Flow Cytometry Analysis of Glucopiericidin B Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucopiericidin B is a potential modulator of cellular metabolism and viability. Based on its structural similarity to known piericidins, it is hypothesized to function as an inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition is expected to disrupt the electron transport chain, leading to decreased ATP production, increased generation of reactive oxygen species (ROS), and subsequent induction of apoptosis and cell cycle arrest. Flow cytometry is a powerful tool to dissect these cellular responses at a single-cell level. These application notes provide detailed protocols for analyzing the effects of this compound treatment on key cellular processes.

Principle of Flow Cytometry Analysis

Flow cytometry measures and analyzes the physical and chemical characteristics of single particles, typically cells, as they pass through a laser beam. Fluorescently labeled antibodies or dyes are used to identify and quantify specific cellular components or processes. This technology allows for the rapid and quantitative analysis of large cell populations, providing statistically robust data on apoptosis, cell cycle distribution, mitochondrial health, and oxidative stress.

Data Presentation: Summary of Expected Quantitative Data

The following tables summarize the anticipated quantitative outcomes from flow cytometry analysis of cells treated with this compound compared to an untreated control.

Table 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

| Treatment | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) | Necrotic Cells (Annexin V- / PI+) (%) |

| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |

| This compound | 60.7 ± 4.5 | 25.3 ± 3.2 | 12.1 ± 2.5 | 1.9 ± 0.7 |

Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |

| Control | 65.4 ± 3.3 | 20.1 ± 2.5 | 14.5 ± 1.9 | 1.2 ± 0.4 |

| This compound | 75.8 ± 4.1 | 10.2 ± 1.8 | 8.5 ± 1.5 | 5.5 ± 1.1 |

Table 3: Analysis of Mitochondrial Membrane Potential (ΔΨm) using TMRM

| Treatment | Mean Fluorescence Intensity (MFI) of TMRM |

| Control | 8500 ± 550 |

| This compound | 3200 ± 420 |

| Control + FCCP (Uncoupler) | 1500 ± 210 |

Table 4: Detection of Mitochondrial Superoxide using MitoSOX Red

| Treatment | Percentage of MitoSOX Positive Cells (%) |

| Control | 4.8 ± 1.2 |

| This compound | 35.6 ± 5.8 |

| Control + Antimycin A (Positive Control) | 42.1 ± 6.3 |

Mandatory Visualizations

Caption: Postulated signaling pathway of this compound.

Caption: General workflow for flow cytometry analysis.

Experimental Protocols

Assessment of Apoptosis using Annexin V and Propidium Iodide

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Treated and control cells

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with the desired concentration of this compound for the appropriate duration. Include an untreated control.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization or scraping.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

-

Determine the cell density and adjust to 1 x 10^6 cells/mL in 1X Binding Buffer.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour. Use FITC and PI single-stained samples for compensation setup.

Cell Cycle Analysis using Propidium Iodide

This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

-

70% Ethanol, ice-cold

-

Phosphate-Buffered Saline (PBS)

-

Treated and control cells

-

Flow cytometer

Procedure:

-

Culture and treat cells with this compound as described in the apoptosis protocol.

-

Harvest approximately 1-2 x 10^6 cells.

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cells with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze on a flow cytometer. Use software with a cell cycle analysis model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in each phase.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM

This protocol measures changes in the mitochondrial membrane potential, a key indicator of mitochondrial health. A decrease in TMRM fluorescence indicates depolarization.

Materials:

-

Tetramethylrhodamine, Methyl Ester (TMRM)

-

Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) - as a positive control for depolarization

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS)

-

Treated and control cells

-

Flow cytometer

Procedure:

-

Culture and treat cells with this compound.

-

Prepare a positive control by treating a separate sample of control cells with 1 µM FCCP for 10 minutes before analysis.

-

During the last 20-30 minutes of the this compound treatment, add TMRM to the culture medium at a final concentration of 20-100 nM.

-

Harvest the cells by trypsinization.

-

Centrifuge at 300 x g for 5 minutes and resuspend the cells in PBS.

-

Analyze immediately on a flow cytometer, detecting the fluorescence in the appropriate channel (e.g., PE or PE-Texas Red).

-

Quantify the change in mitochondrial membrane potential by comparing the mean fluorescence intensity (MFI) of treated cells to the control.[1]

Detection of Mitochondrial Superoxide using MitoSOX Red

This protocol specifically detects superoxide, a major reactive oxygen species, within the mitochondria.

Materials:

-

MitoSOX™ Red mitochondrial superoxide indicator

-

HBSS (Hank's Balanced Salt Solution) or other suitable buffer

-

Antimycin A - as a positive control for superoxide production

-

Treated and control cells

-

Flow cytometer

Procedure:

-

Culture and treat cells with this compound.

-

Prepare a positive control by treating a separate sample of control cells with 10 µM Antimycin A for 30 minutes.

-

Harvest and wash the cells once with warm HBSS.

-

Resuspend the cells in HBSS containing 5 µM MitoSOX Red.

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

Wash the cells three times with warm HBSS.

-

Resuspend the final cell pellet in fresh warm HBSS.

-

Analyze immediately on a flow cytometer, detecting fluorescence in the PE channel.[2]

-

Quantify the percentage of MitoSOX positive cells to determine the level of mitochondrial superoxide production.

References